1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridinone core, substituted with a chlorofluorobenzyl group and a pyridinyloxadiazole moiety. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
Introduction of the Chlorofluorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 2-chloro-6-fluorobenzyl group, often using nucleophilic substitution reactions.
Formation of the Pyridinyloxadiazole Moiety: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids, followed by coupling with the pyridine ring.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorofluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity.
1-(2-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Lacks the chlorine atom, which may influence its reactivity and interactions.
1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)benzene: Has a benzene ring instead of a pyridinone core, altering its chemical properties.
Uniqueness
The presence of both chlorine and fluorine atoms in the benzyl group, along with the pyridinone and oxadiazole rings, gives 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one unique chemical and biological properties. These features may enhance its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c20-15-4-1-5-16(21)14(15)11-25-10-2-3-13(19(25)26)18-23-17(24-27-18)12-6-8-22-9-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUCQKYTPRRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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